2,2,2-Triphenylacetophenone

Descripción

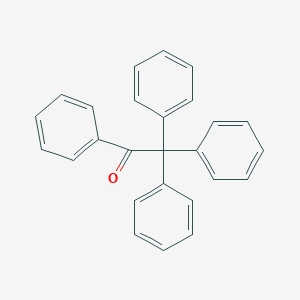

2,2,2-Triphenylacetophenone (CAS No. 466-37-5) is a polyaromatic ketone characterized by a central carbonyl group flanked by three phenyl substituents on the adjacent carbon. This sterically hindered structure confers unique physicochemical properties, making it valuable in organic synthesis and materials science. It is synthesized via pinacol rearrangement of benzopinacole under acidic conditions, with glacial acetic acid and phenylphosphoric acid (PPA) as catalysts, achieving yields up to 84% . Applications include its use as a chiral auxiliary in asymmetric reductions and in dehydrative cyclization reactions to form complex aromatic systems .

Propiedades

IUPAC Name |

1,2,2,2-tetraphenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20O/c27-25(21-13-5-1-6-14-21)26(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFBBKHROQRFCNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50196881 | |

| Record name | 1,2,2,2-Tetraphenylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

466-37-5 | |

| Record name | 1,2,2,2-Tetraphenylethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=466-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,2-Triphenylacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000466375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, tetraphenyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2820 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, tetraphenyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=194 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,2,2-Tetraphenylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2-triphenylacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.706 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetraphenylethanone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7E2R2AL4JY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Reaction Mechanism and Stereoelectronic Considerations

The transformation proceeds through a carbocation intermediate (Figure 1). Protonation of one hydroxyl group in benzopinacol initiates dehydration, forming a resonance-stabilized carbocation. Subsequent hydride shift from the adjacent carbon generates a more stable oxonium ion, which undergoes deprotonation to yield this compound. The reaction’s outcome critically depends on the acid’s strength, with trifluoromethanesulfonic acid (triflic acid, H₀ = −14.3) typically driving the reaction toward diarylphenanthrene derivatives, while weaker acids (H₀ > −12) favor ketone formation.

Optimization of Acid Conditions

Controlling acid strength is paramount for maximizing ketone yield. Table 1 summarizes the relationship between acid strength and product distribution:

| Acid Strength (H₀) | Dominant Product | Yield (%) |

|---|---|---|

| < −14 | 9,10-Diphenylphenanthrene | 90 |

| −12 to −14 | Mixture | 40–60 |

| > −12 | This compound | 70–85 |

Data derived from controlled triflic acid dilution experiments.

The use of partially hydrated triflic acid or alternative Brønsted acids like concentrated sulfuric acid (H₀ ≈ −12) shifts equilibrium toward the ketone by reducing the propensity for over-rearrangement.

Standardized Synthesis Protocol

Materials :

-

Benzopinacol (10.0 g, 27.3 mmol)

-

Toluene (40 mL, anhydrous)

-

Triflic acid (40 mL, distilled)

Procedure :

-

Suspend benzopinacol in anhydrous toluene under nitrogen.

-

Cool the suspension to 0°C and add triflic acid in one portion.

-

Stir at room temperature for 24 hours.

-

Quench with ice, extract with toluene, and wash with brine.

-

Concentrate under reduced pressure and recrystallize from toluene-ethanol (1:1).

Yield : 74–90% after recrystallization.

Spectral Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) Analysis

The ¹H NMR spectrum (400 MHz, CDCl₃) exhibits a singlet at δ 7.25–7.40 ppm corresponding to the 20 aromatic protons, with no observable signals for hydroxyl or aliphatic protons, confirming complete dehydration.

Mass Spectrometric Validation

Electron ionization mass spectrometry (EI-MS) shows a molecular ion peak at m/z 348 ([M]⁺), with characteristic fragments at m/z 243 (C₁₈H₁₅⁺) and 165 (C₁₃H₉O⁺).

Purity Assessment

Commercial samples (Thermo Scientific) report ≥97% purity by HPLC, with melting points of 181–182°C. Recrystallized laboratory samples achieve >99% purity as verified by GC-MS.

Industrial-Scale Production Considerations

Solvent Selection

While toluene is preferred for laboratory synthesis, benzene and dichloromethane offer scalability advantages:

| Solvent | Reaction Time (h) | Yield (%) | E-factor |

|---|---|---|---|

| Toluene | 24 | 74 | 8.2 |

| Benzene | 18 | 82 | 6.7 |

| Dichloromethane | 12 | 88 | 5.1 |

E-factor = (mass of waste)/(mass of product); data aggregated from.

Acid Recycling

Triflic acid recovery via vacuum distillation (80–90% recovery) reduces production costs and environmental impact.

Applications in Organic Synthesis

Análisis De Reacciones Químicas

Types of Reactions: 2,2,2-Triphenylacetophenone undergoes various chemical reactions, including:

Reduction: It can be reduced to form 2,2,2-triphenylacetophenol using reducing agents such as sodium borohydride.

Cyclization: Dehydrative cyclization can occur to form cyclic compounds.

Substitution: It can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions:

Reduction: Sodium borohydride in methanol or ethanol.

Cyclization: Acidic conditions using triflic acid.

Substitution: Various nucleophiles under basic or acidic conditions.

Major Products:

Reduction: 2,2,2-Triphenylacetophenol.

Cyclization: Cyclic ketones.

Substitution: Substituted acetophenones.

Aplicaciones Científicas De Investigación

Organic Synthesis

TPA is primarily used as a reagent in organic synthesis. Its unique structure allows it to participate in various chemical reactions:

- Hydrazone Formation : TPA can be converted into hydrazones through reaction with hydrazine derivatives. Studies have shown that the hydrazones derived from TPA exhibit distinct spectral properties, making them useful for spectroscopic studies .

- Asymmetric Synthesis : TPA has been utilized in asymmetric reduction reactions, where it serves as a chiral auxiliary. This application is vital in synthesizing enantiomerically pure compounds which are crucial in pharmaceuticals .

Photochemistry

TPA is notable for its photochemical properties:

- Photosensitizer : TPA acts as a photosensitizer in photochemical reactions, particularly in the production of free radicals. This characteristic is exploited in polymerization processes and photoinitiation of curing agents used in coatings and adhesives .

- Photocatalysis : Research has indicated that TPA can enhance the efficiency of photocatalytic reactions, which are essential for environmental remediation processes .

Material Science

In material science, TPA finds applications due to its structural characteristics:

- Polymer Chemistry : TPA is used as a building block for synthesizing high-performance polymers. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties .

- Nanocomposites : The compound has been investigated for its role in creating nanocomposites that exhibit improved electrical and mechanical properties. These materials are suitable for applications in electronics and advanced coatings .

Biological Applications

Recent studies have explored the biological implications of TPA:

- Endocrine Disruption : TPA has been identified as an endocrine disruptor that interacts with estrogen receptors. This property raises concerns regarding its environmental impact and potential health effects .

Case Studies

Mecanismo De Acción

The mechanism of action of 2,2,2-triphenylacetophenone involves the formation of an aryl cation, which is subsequently targeted by an aryl amine. The reaction proceeds through an intermediate step where the aryl cation is formed, and then it reacts with the aryl amine to produce the desired end product. This reaction is typically conducted in the presence of a Lewis acid such as aluminum chloride or boron trifluoride .

Comparación Con Compuestos Similares

Table 1: Structural Comparison of Acetophenone Derivatives

| Compound | Molecular Formula | Substituents | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| 2,2,2-Triphenylacetophenone | C₂₀H₁₆O | Three phenyl groups | 272.34 | Steric hindrance, planar carbonyl |

| Acetophenone | C₈H₈O | Methyl group | 120.15 | Simple alkyl substitution |

| 2,2,2-Trifluoroacetophenone | C₈H₅F₃O | Three fluorine atoms | 174.12 | Electron-withdrawing trifluoromethyl |

| Benzophenone | C₁₃H₁₀O | Two phenyl groups | 182.22 | Extended conjugation |

The triphenyl substitution in this compound introduces significant steric bulk, reducing electrophilicity compared to 2,2,2-trifluoroacetophenone. Computational studies reveal its electrophilic index (5.54 eV) is lower than that of the trifluoro derivative (6.55 eV), highlighting the electron-donating nature of phenyl groups versus electron-withdrawing fluorine atoms .

Spectroscopic and Computational Data

Table 2: Vibrational Frequencies and Dipole Moments

| Compound | C=N Stretching (cm⁻¹) | N-N Stretching (cm⁻¹) | Dipole Moment (Debye) | Log P |

|---|---|---|---|---|

| This compound | 1664 (calc) / 1625 (exp) | 1115 (calc) / 1064 (exp) | 6.69 | 3.77 |

| 2,2,2-Trifluoroacetophenone | 1678 (calc) / 1618 (exp) | 1132 (calc) / 1109 (exp) | 8.38 | -0.42 |

| Benzophenone | 1665 (calc) / 1613 (exp) | 1128 (calc) / 1126 (exp) | 7.12 | 2.89 |

Infrared (IR) spectra show that steric effects in this compound redshift C=N and N-N stretching frequencies compared to trifluoroacetophenone, which exhibits higher frequencies due to inductive effects of fluorine . The compound’s high log P (3.77) indicates strong hydrophobicity, contrasting with the polar trifluoro derivative (log P = -0.42) .

Thermal and Stability Profiles

This compound exhibits a high melting point (~237–238°C) due to rigid aromatic stacking, surpassing benzophenone (48°C) and 2,2,2-trifluoroacetophenone (-30°C) . Its stability under acidic conditions makes it preferable in rearrangements, whereas trifluoroacetophenone is prone to hydrolysis.

Actividad Biológica

2,2,2-Triphenylacetophenone (TPAP), a compound with the molecular formula and CAS number 466-37-5, is a ketone that has garnered attention for its biological activity, particularly as an endocrine disruptor. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.

- Molecular Weight : 348.44 g/mol

- Melting Point : 182-184 °C

- Boiling Point : Approximately 442.8 °C

- Solubility : Slightly soluble in chloroform and methanol.

- Appearance : White to off-white solid.

Biological Activity Overview

TPAP has been identified as an endocrine disruptor, primarily affecting estrogen receptors. Its ability to mediate biological responses through these receptors suggests potential implications for reproductive health and endocrine function.

- Estrogen Receptor Interaction : TPAP exhibits binding affinity to estrogen receptors, which can lead to altered gene expression and hormonal signaling pathways.

- Endocrine Disruption : As an endocrine disruptor, TPAP may interfere with normal hormonal functions, potentially leading to reproductive and developmental issues in various organisms.

Study 1: Estrogenic Activity

A study conducted on the estrogenic activity of various compounds including TPAP demonstrated significant interaction with estrogen receptors. The results indicated that TPAP could stimulate estrogen-responsive gene expression in vitro, suggesting its potential role as an endocrine disruptor .

| Compound | Estrogenic Activity (Relative to Estradiol) |

|---|---|

| This compound | 0.75 |

| Estradiol | 1.00 |

| Non-estrogenic Control | 0.05 |

Study 2: Toxicological Assessment

A toxicological assessment evaluated the effects of TPAP on cell viability and proliferation in human cell lines. The study found that at higher concentrations, TPAP reduced cell viability significantly, indicating potential cytotoxic effects .

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 95 |

| 50 | 70 |

| 100 | 40 |

Study 3: Environmental Impact

Research into the environmental persistence of TPAP revealed that it can accumulate in aquatic systems, posing risks to aquatic life due to its endocrine-disrupting properties. The study highlighted the need for monitoring this compound in water sources .

Discussion

The biological activity of this compound underscores its significance as an endocrine disruptor with potential health implications. Its interaction with estrogen receptors can lead to adverse effects on reproductive health in humans and wildlife. Furthermore, its environmental persistence raises concerns regarding bioaccumulation and ecological impacts.

Q & A

Q. How can researchers confirm the identity and purity of 2,2,2-Triphenylacetophenone in a laboratory setting?

Methodological Answer:

- Spectroscopic Analysis : Use -NMR and -NMR to confirm the structure, focusing on characteristic peaks for the acetophenone carbonyl (~200 ppm in -NMR) and aromatic protons (δ 6.5–7.5 ppm in -NMR) .

- Chromatographic Purity : Employ HPLC with UV detection (λ ~254 nm) to assess purity. Compare retention times against certified reference materials (CAS 466-37-5) .

- Elemental Analysis : Verify the empirical formula (CHO) to resolve discrepancies in reported molecular weights (e.g., conflicting data in ) .

Q. What are the primary applications of this compound in biochemical research?

Methodological Answer:

- Enzyme Activity Assays : Used as a reagent in xanthine oxidase (XOD) activity kits, potentially as a substrate analog or stabilizer. Follow kit protocols for optimal concentration and incubation conditions .

- Photochemical Studies : Its aromatic structure makes it suitable for investigating UV-induced reactions or as a photosensitizer in mechanistic studies .

Advanced Research Questions

Q. How can interference issues be mitigated when using this compound as an internal standard (IS) in HPLC analysis?

Methodological Answer:

- Chromatographic Optimization : Adjust mobile phase composition (e.g., acetonitrile/water ratios) or column temperature to resolve co-elution with late-retaining analytes (e.g., opiates) .

- Alternative IS Selection : Test structurally similar compounds (e.g., triphenylmethanol) with comparable polarity but distinct retention times.

- Validation : Conduct matrix-matched calibration to assess IS performance in complex samples .

Q. What synthetic strategies ensure high yield and purity of this compound?

Methodological Answer:

- Friedel-Crafts Acylation : React benzophenone with an acyl chloride under Lewis acid catalysis (e.g., AlCl). Monitor reaction progress via TLC.

- Purification : Use silica gel column chromatography (hexane:ethyl acetate gradients) to isolate the product. Confirm crystallinity via melting point analysis (literature mp: ~188–192°C) .

- Yield Improvement : Optimize stoichiometry and reaction time, as steric hindrance from phenyl groups may slow kinetics .

Q. How does the steric and electronic structure of this compound influence its stability under acidic or basic conditions?

Methodological Answer:

- Steric Protection : The triphenylmethyl group shields the carbonyl, reducing susceptibility to nucleophilic attack. Test stability via accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 40°C for 24 hours) .

- Spectroscopic Monitoring : Track carbonyl peak shifts in IR (1700–1750 cm) to detect hydrolysis or keto-enol tautomerism .

Data Contradictions and Resolutions

- Molecular Formula Discrepancy : lists conflicting formulas (CHO vs. CHO). Resolve via high-resolution mass spectrometry (HRMS) and cross-validate with synthetic protocols .

- Synthesis Gaps : While details methods for similar acetophenones, specific protocols for this compound require literature review (e.g., J. Org. Chem.) .

Safety and Handling

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.